

Boc-Tyr(Me)-OH structure and molecular weight

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Compound of Interest

Compound Name: Boc-Tyr(Me)-OH

Cat. No.: B558112

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An In-Depth Technical Guide on Boc-Tyr(Me)-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental building blocks of peptide synthesis is paramount. This guide provides a detailed overview of N- α -tert-Butoxycarbonyl-O-methyl-L-tyrosine, commonly abbreviated as **Boc-Tyr(Me)-OH**. This derivative of the amino acid tyrosine is a crucial reagent in solid-phase peptide synthesis (SPPS) for the incorporation of O-methyltyrosine residues into peptide chains. The presence of the O-methyl group offers unique properties to the resulting peptides, influencing their conformation, receptor binding affinity, and metabolic stability.

Core Molecular Data

The fundamental properties of **Boc-Tyr(Me)-OH** are summarized in the table below, providing a quick reference for experimental design and analysis.

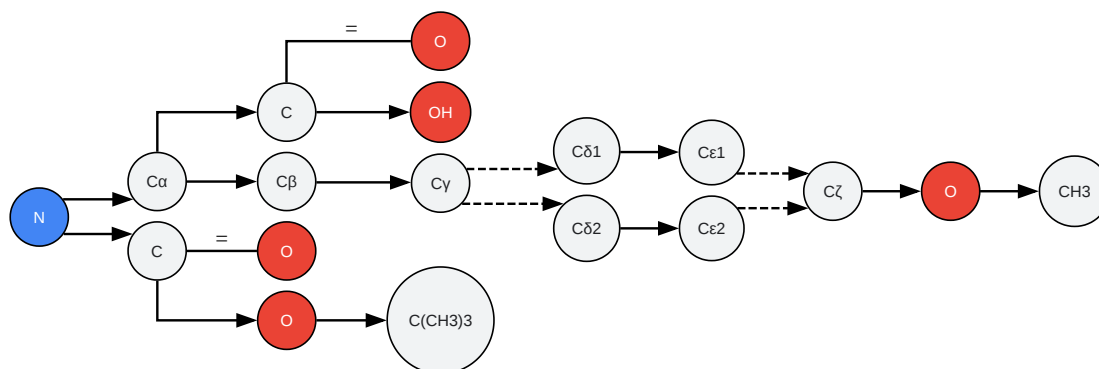
Property	Value	Source
Molecular Formula	C ₁₅ H ₂₁ NO ₅	[1][2]
Molecular Weight	295.33 g/mol	[1][2][3]
Appearance	White to off-white powder	
CAS Number	53267-93-9	
Synonyms	N- α -t.-Boc-O-methyl-L-tyrosine, N- α -t.-Boc-p-methoxy-L-phenylalanine	

Chemical Structure

The chemical structure of **Boc-Tyr(Me)-OH** is characterized by three key functional components:

- Tyrosine Backbone: The fundamental amino acid structure.
- Boc Protecting Group: A tert-butoxycarbonyl group attached to the alpha-amino group, preventing unwanted reactions during peptide coupling.
- O-Methyl Group: A methyl group ether-linked to the phenolic hydroxyl group of the tyrosine side chain.

Below is a two-dimensional representation of the **Boc-Tyr(Me)-OH** structure, generated using the DOT language.



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Caption: 2D chemical structure of **Boc-Tyr(Me)-OH**.

Experimental Protocols

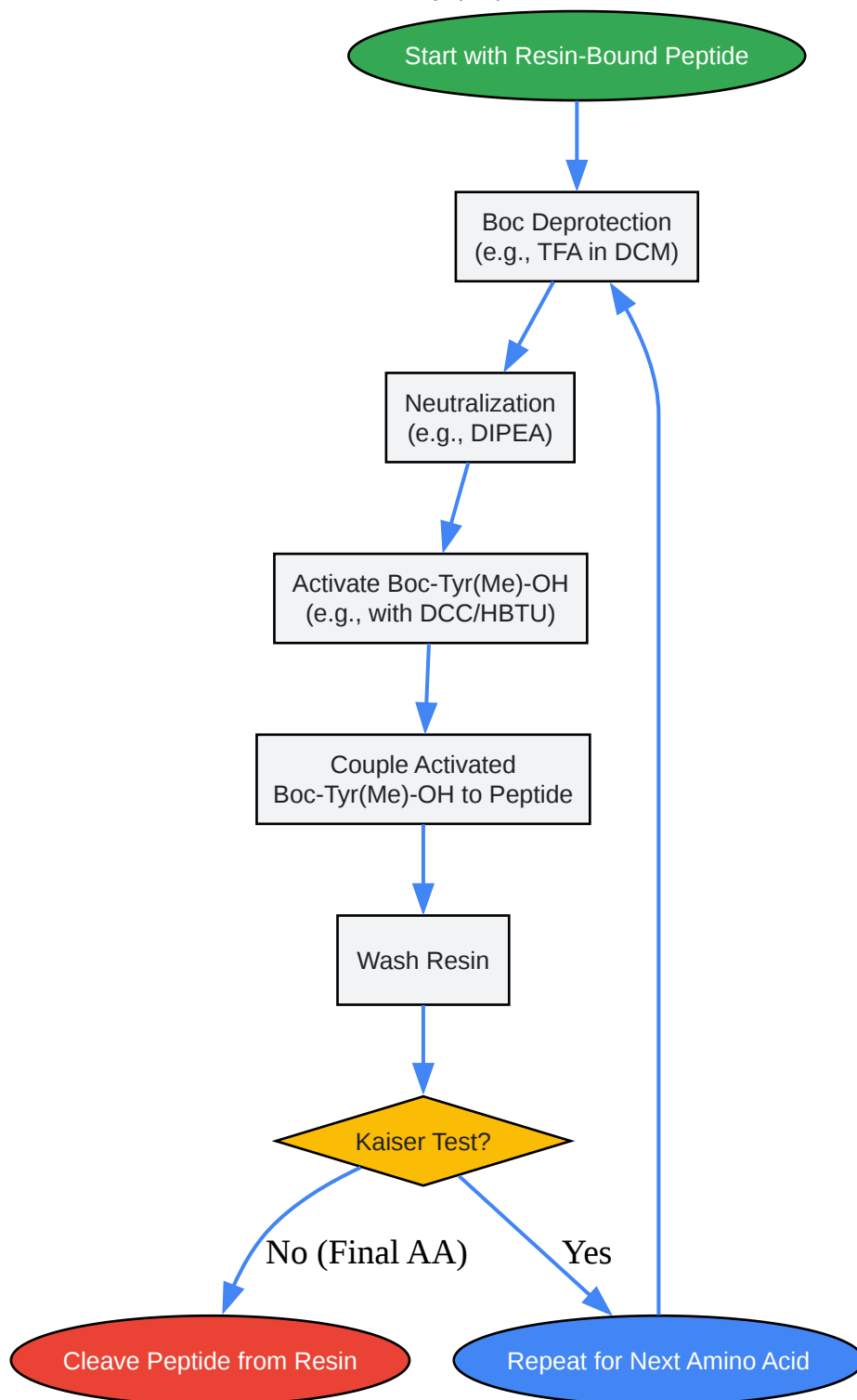
While specific experimental protocols can vary based on the desired peptide sequence and synthesis scale, the general workflow for incorporating **Boc-Tyr(Me)-OH** in Boc solid-phase peptide synthesis (SPPS) follows a well-established cycle.

General Boc SPPS Cycle for Incorporation of Boc-Tyr(Me)-OH

- **Resin Preparation:** Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
- **Deprotection:** The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the free amino group for the next coupling step.
- **Neutralization:** The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for nucleophilic attack.
- **Coupling:** **Boc-Tyr(Me)-OH** is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and then added to the resin. The activated carboxylic acid of **Boc-Tyr(Me)-OH** reacts with the free amino group on the resin-bound peptide chain.
- **Washing:** The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
- **Cycle Repetition:** Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

The logical workflow for utilizing **Boc-Tyr(Me)-OH** in peptide synthesis is depicted in the following diagram.

Workflow for Boc-Tyr(Me)-OH in SPPS

[Click to download full resolution via product page](#)Caption: Logical workflow of Boc-SPPS using **Boc-Tyr(Me)-OH**.

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